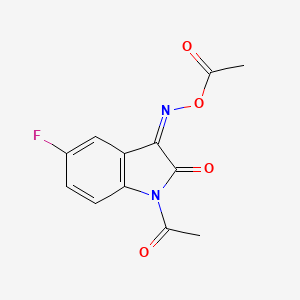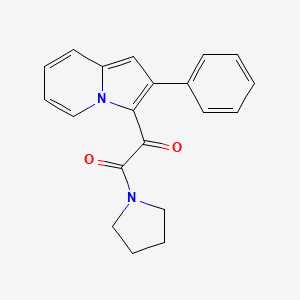![molecular formula C15H16ClN3O2 B5702790 N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)
N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives and has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes and receptors that are involved in cell proliferation, viral replication, and bacterial growth.
Biochemical and Physiological Effects
N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. Moreover, it has been shown to have low toxicity in normal cells, which makes it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride in lab experiments is its low toxicity in normal cells. This makes it a potential candidate for drug development. However, one of the limitations is its limited solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride. One direction is to study its potential as a drug for cancer, viral, and bacterial infections. Another direction is to study its mechanism of action in more detail to understand how it inhibits the activity of enzymes and receptors. Moreover, it can be studied for its potential in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, the synthesis method can be optimized to improve the yield and purity of the compound.
Conclusion
In conclusion, N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a promising compound that has shown potential in various scientific research applications. Its synthesis method involves a multistep process, and its mechanism of action is not fully understood. It has shown to have low toxicity in normal cells and has various biochemical and physiological effects. Moreover, it has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
The synthesis of N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves a multistep process. The first step involves the reaction of 2-aminobenzonitrile with 2-hydroxybenzaldehyde to form a Schiff base. The Schiff base then undergoes cyclization with 2-chloroacetaldehyde in the presence of sodium hydroxide to form benzofuro[3,2-d]pyrimidine. Finally, the benzofuro[3,2-d]pyrimidine is reacted with tetrahydrofuran-2-carbaldehyde in the presence of sodium borohydride and acetic acid to obtain N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride.
Scientific Research Applications
N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has shown promising results in various scientific research applications. It has been studied for its anticancer activity and has shown to inhibit the proliferation of cancer cells. It has also been studied for its antiviral activity and has shown to inhibit the replication of the influenza virus. Moreover, it has been studied for its antibacterial activity and has shown to inhibit the growth of Gram-positive bacteria.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-2-6-12-11(5-1)13-14(20-12)15(18-9-17-13)16-8-10-4-3-7-19-10;/h1-2,5-6,9-10H,3-4,7-8H2,(H,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMANLXEDHSNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=NC3=C2OC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[4,5]furo[3,2-d]pyrimidin-4-yl-(tetrahydro-furan-2-ylmethyl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)



![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)